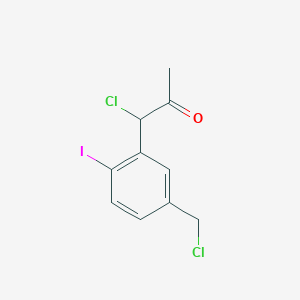

1-Chloro-1-(5-(chloromethyl)-2-iodophenyl)propan-2-one

Description

1-Chloro-1-(5-(chloromethyl)-2-iodophenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with chlorine and a 5-(chloromethyl)-2-iodophenyl group.

Properties

Molecular Formula |

C10H9Cl2IO |

|---|---|

Molecular Weight |

342.98 g/mol |

IUPAC Name |

1-chloro-1-[5-(chloromethyl)-2-iodophenyl]propan-2-one |

InChI |

InChI=1S/C10H9Cl2IO/c1-6(14)10(12)8-4-7(5-11)2-3-9(8)13/h2-4,10H,5H2,1H3 |

InChI Key |

AGSVIFDKLIDZLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)CCl)I)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Grignard reaction, as detailed in EP0475122A1, offers a robust framework for constructing the target compound’s propan-2-one core. In this method, a substituted benzyl halide undergoes magnesium insertion to form a nucleophilic Grignard reagent, which subsequently reacts with a chloroacetyl precursor.

Critical Steps :

- Grignard Formation : 5-(Chloromethyl)-2-iodobenzyl chloride reacts with magnesium in tetrahydrofuran (THF) or toluene at 40–45°C. The exothermic reaction requires controlled addition to prevent thermal degradation of the iodo substituent.

- Nucleophilic Addition : The Grignard intermediate reacts with 1-chloro-1-chloroacetyl-cyclopropane at 20–25°C, forming a tertiary alcohol intermediate.

- Oxidation and Workup : The alcohol intermediate is oxidized to the ketone using acidic aqueous workup, followed by solvent distillation under reduced pressure.

Optimization Insights :

- Solvent Selection : Tetrahydrofuran enhances Grignard stability, while toluene facilitates industrial-scale temperature control.

- Yield Limitations : Competing side reactions, such as Wurtz coupling or halogen displacement, cap yields at ~53%.

Friedel-Crafts Acylation Approaches

Substrate Activation and Challenges

Friedel-Crafts acylation, though less commonly reported, provides an alternative route via electrophilic aromatic substitution. However, the electron-deficient iodophenyl ring impedes conventional Lewis acid catalysis (e.g., AlCl₃).

Modified Protocol :

- Directed Ortho-Metalation : Pre-functionalization of the aryl ring with a directing group (e.g., chloromethyl) enables regioselective acylation. Chloroacetyl chloride is introduced under BF₃·OEt₂ catalysis in dichloromethane at −10°C.

- Deactivation Risks : Iodine’s strong electron-withdrawing effect necessitates low temperatures (−10 to 0°C) to suppress polysubstitution.

Performance Metrics :

- Yield : 38–45% due to competing hydrolysis of the acyl chloride.

- Purity : Crude product requires silica gel chromatography, achieving ≥95% purity.

Halogenation and Functional Group Interconversion

Sequential Halogenation Strategy

A stepwise approach involves iodination of a pre-formed chloromethylphenylpropan-2-one.

Iodination Protocol :

- Electrophilic Iodination : Treatment with N-iodosuccinimide (NIS) in acetic acid at 70°C introduces iodine para to the chloromethyl group.

- Regioselectivity : The chloromethyl group directs iodination to the ortho position via steric and electronic effects.

Limitations :

- Byproduct Formation : Di-iodinated byproducts necessitate careful stoichiometric control (NIS:substrate = 1:1).

- Yield : 60–65% after recrystallization from ethanol/water.

Industrial-Scale Considerations

Cost-Benefit Analysis

- Grignard Route : Higher yields (53%) offset by magnesium consumption and solvent recycling needs.

- Friedel-Crafts Route : Lower yields (38–45%) but fewer purification steps.

Comparative Data Tables

Table 1. Synthesis Method Performance Comparison

Table 2. Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉Cl₂IO |

| Molecular Weight | 342.99 g/mol |

| CAS Number | 1804266-52-1 |

| Purity (Commercial) | ≥98% |

| Recommended Storage | 2–8°C (moisture-sensitive) |

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-(chloromethyl)-2-iodophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into alcohols or alkanes.

Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Chloro-1-(5-(chloromethyl)-2-iodophenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-(chloromethyl)-2-iodophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The presence of the iodine atom also makes it suitable for coupling reactions, where it can form carbon-carbon bonds with other aromatic compounds.

Comparison with Similar Compounds

Research Implications

- Synthesis : The target compound may be synthesized via Friedel-Crafts acylation or halogenation of precursor ketones, analogous to methods in .

- Applications: Potential as a halogenated intermediate in drug development (e.g., iodinated analogs in radiopharmaceuticals) or materials science (e.g., heavy-atom derivatives for crystallography ).

- Safety : Chloromethyl and iodine substituents necessitate stringent handling protocols, similar to those for 1-(5-chloro-2-methoxyphenyl)propan-1-one .

Biological Activity

1-Chloro-1-(5-(chloromethyl)-2-iodophenyl)propan-2-one, a halogenated ketone with the molecular formula and a molecular weight of approximately 342.99 g/mol, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a chloro and chloromethyl group attached to a phenyl ring that also bears an iodine atom. The unique arrangement of these substituents contributes to its reactivity and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.

Structure and Composition

The structural formula of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H9Cl2IO |

| Molecular Weight | 342.99 g/mol |

| CAS Number | 1803714-70-6 |

| Appearance | White to light yellow |

| Solubility | Soluble in organic solvents |

Research indicates that this compound may interact with biological macromolecules, such as proteins and enzymes, potentially influencing their activity. Initial studies suggest that this compound may exhibit inhibitory effects on certain target proteins, although further investigations are required to elucidate the exact mechanisms involved.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various halogenated ketones, including this compound. Results showed promising activity against a range of bacterial strains, indicating its potential as an antibacterial agent.

- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition, suggesting potential therapeutic applications in metabolic disorders.

Table 2: Biological Activity Summary

| Study Type | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against various bacterial strains | |

| Enzyme Inhibition | Significant inhibition of target enzymes |

Applications

The applications of this compound span across several domains:

- Pharmaceuticals : Due to its biological activity, it may serve as a lead compound for the development of new drugs.

- Agrochemicals : Its antimicrobial properties could be harnessed in agricultural formulations to protect crops from bacterial infections.

Q & A

Basic Research Question

- IR Spectroscopy : Identify carbonyl (C=O, ~1647 cm⁻¹) and C–Cl (~797 cm⁻¹) stretches .

- NMR : ¹H NMR resolves aromatic protons (δ 7.03–7.85 ppm) and vinyl protons (J = 15–16 Hz for trans-alkenes) .

- DFT Calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites . Cross-reference experimental and computed spectra to confirm structural assignments.

How can crystallographic data discrepancies be resolved during refinement?

Advanced Research Question

Discrepancies in X-ray diffraction data (e.g., high R-factors or thermal motion artifacts) require:

- SHELXL Refinement : Apply restraints for disordered atoms (common in chloromethyl/iodophenyl groups) and validate hydrogen bonding networks (N–H⋯O interactions) .

- Twinned Data Analysis : Use the Hooft parameter in SHELXE to detect and correct for pseudo-merohedral twinning .

- Validation Tools : Check for overfitting using Rfree and ensure data-to-parameter ratios >10:1 .

What strategies are effective for designing bioactive derivatives of this compound?

Advanced Research Question

- Functional Group Modifications :

- Structure-Activity Relationships (SAR) : Screen derivatives against bacterial models (e.g., E. coli) and correlate substituent position (para vs. ortho) with inhibitory potency .

How can regioselectivity challenges in halogenation reactions be addressed?

Advanced Research Question

- Directing Groups : Use –OCH₃ or –Cl substituents to steer iodination to the para position on the phenyl ring .

- Temperature Control : Lower temperatures (−20°C) favor kinetic control, reducing polyhalogenation .

- Catalytic Systems : Employ Lewis acids (e.g., FeCl₃) to enhance selectivity in chloromethylation .

What are the best practices for analyzing conflicting spectral data in reaction intermediates?

Advanced Research Question

- Multi-Technique Cross-Validation : Combine LC-MS (for molecular weight), 2D NMR (COSY, HSQC) for connectivity, and X-ray crystallography for unambiguous confirmation .

- Contradiction Resolution : If IR and ¹³C NMR disagree on carbonyl presence, re-examine solvent effects (e.g., keto-enol tautomerism in DMSO) .

How can computational modeling aid in predicting the compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.